molecular formula C12H9N3O2 B6264466 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1334492-21-5

2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B6264466
CAS RN: 1334492-21-5
M. Wt: 227.2
InChI Key:
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Description

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (MPODPC) is a novel small molecule with a wide range of potential applications in the fields of drug discovery and development, as well as in laboratory research. It is a heterocyclic compound with a five-membered ring, which makes it an attractive target for drug development. MPODPC has demonstrated a number of promising biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. Moreover, its ability to modulate protein-protein interactions and its potential to serve as an enzyme inhibitor have made it a valuable tool in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is not yet fully understood, however it is believed to involve the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as the inhibition of enzymes involved in the synthesis of other biologically active molecules, such as nitric oxide. In addition, 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been found to modulate protein-protein interactions, which may be responsible for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as the synthesis of other biologically active molecules, such as nitric oxide. In addition, 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been found to modulate protein-protein interactions, which may be responsible for its anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in laboratory experiments has a number of advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized in a short amount of time. However, there are also some limitations to the use of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in laboratory experiments. It is not very stable and is prone to degradation, which can limit its shelf life. In addition, it can be difficult to obtain in large quantities, which can limit its use in large-scale experiments.

Future Directions

The potential applications of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile are vast and varied. In the future, it may be used to develop new drugs for the treatment of a wide range of diseases, including cancer, inflammation, and bacterial infections. In addition, it may be used to develop novel therapeutics to target specific proteins and enzymes involved in disease pathology. Furthermore, it may be used to develop new laboratory techniques and protocols to study the biochemical and physiological effects of small molecules. Finally, it may be used to develop new strategies for drug delivery, such as nanotechnology-based drug delivery systems.

Synthesis Methods

2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be synthesized using a variety of methods. The most commonly used method is a two-step process involving the reaction of 4-methoxyphenylacetonitrile with 1,3-dichloropropanol in the presence of potassium carbonate, followed by the reaction of the resulting product with ethylenediamine in the presence of a base. This method yields a high yield of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, with a purity of over 95%.

Scientific Research Applications

2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been used in a variety of scientific research applications, including drug discovery and development, as well as in laboratory research. Its ability to modulate protein-protein interactions and its potential to serve as an enzyme inhibitor have made it a valuable tool in the field of drug discovery and development. In addition, 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been used in the study of a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-methoxyphenyl)acrylate. This intermediate is then reacted with guanidine to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl cyanoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2-(4-methoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenyl)acrylate with guanidine in the presence of a catalyst such as piperidine or triethylamine to form 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile." ] }

CAS RN

1334492-21-5

Product Name

2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Molecular Formula

C12H9N3O2

Molecular Weight

227.2

Purity

90

Origin of Product

United States

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